![molecular formula C16H11BrFN3O3 B2994380 2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034415-05-7](/img/structure/B2994380.png)
2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a bromofuran moiety, which is a type of heterocyclic compound, and a dipyridopyrimidinone moiety, which is a type of polycyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The bromofuran moiety would contribute to the electron-rich nature of the molecule, while the dipyridopyrimidinone moiety would likely contribute to its aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings and heteroatoms would likely make it relatively polar and potentially capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Kinase Inhibition
Research conducted by Deau et al. (2013) focused on the synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which are structurally related to the compound . These compounds demonstrated potent inhibition of Ser/Thr kinases, a class of enzymes implicated in several diseases, including cancer. Specifically, a compound in their study showed significant inhibitory activity against CLK1 kinase, highlighting the potential of such compounds in therapeutic applications (Deau et al., 2013).
Antimicrobial Applications
The synthesis and evaluation of antimicrobial activities of related compounds have been explored in several studies. For instance, Bhuiyan et al. (2005) reported on the synthesis of furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines with notable antimicrobial activity (Bhuiyan et al., 2005). Similarly, Verbitskiy et al. (2017) developed fluorinated and non-fluorinated pyrimidines, which exhibited significant antibacterial activities against strains like Neisseria gonorrhoeae and Staphylococcus aureus (Verbitskiy et al., 2017).
Crystal Structure and Bond Interactions
Jasinski et al. (2009) analyzed the crystal structure of a related compound, highlighting the intricate hydrogen bond interactions and packing in the crystal lattice. This type of research is crucial in understanding the physical and chemical properties of these compounds, which is essential for their application in drug design (Jasinski et al., 2009).
Heterocyclic Synthesis
El-Shahawi and El-ziaty (2017) explored the use of enaminonitrile as a building block in the synthesis of novel heterocyclic compounds including furo[2,3-d]pyrimidin-4(3H)-ones. This demonstrates the versatility and potential of these compounds in the development of new pharmaceuticals (El-Shahawi & El-ziaty, 2017).
Fluorescent Tag for Carbohydrates
Cai et al. (2014) reported the use of a similar compound as a fluorogenic labeling reagent for sugars. This application is particularly valuable in analytical chemistry for the detection and analysis of carbohydrates (Cai et al., 2014).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) synthesized derivatives of thiazolopyrimidine, which showed significant antinociceptive and anti-inflammatory activities. This research points to the potential of these compounds in the development of new pain relief and anti-inflammatory drugs (Selvam et al., 2012).
Eigenschaften
IUPAC Name |
5-(5-bromofuran-2-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O3/c17-13-3-2-12(24-13)16(23)20-6-5-11-10(8-20)15(22)21-7-9(18)1-4-14(21)19-11/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZOUYLMQCWHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2994297.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2994298.png)
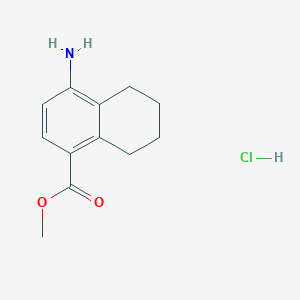
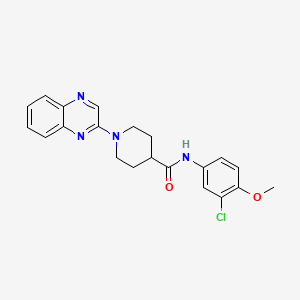

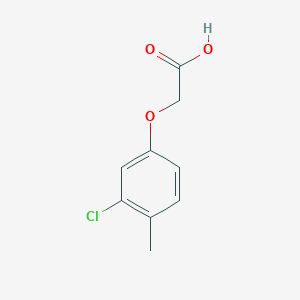
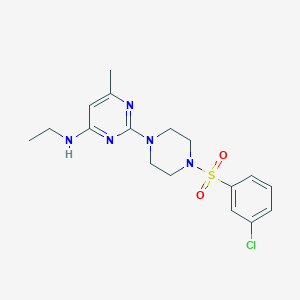
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2994308.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)

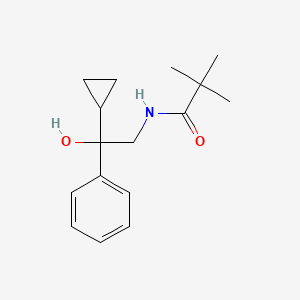
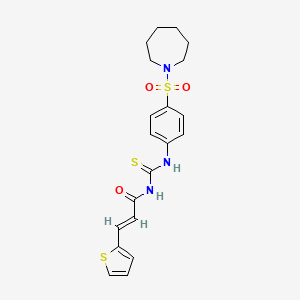
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)
![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)